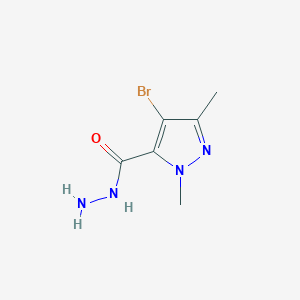

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide

Description

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a bromine substituent at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole ring. This compound is of significant interest in medicinal and agrochemical research due to its structural versatility, which allows for diverse functionalization. and highlight its synthesis and commercial availability, though discontinuation of certain suppliers may limit accessibility .

Key properties include:

- Molecular formula: C₇H₁₀BrN₅O

- Molecular weight: 260.11 g/mol

- CAS No.: 1001519-41-0 (for a trifluoromethyl-substituted analogue; see )

Synthetic routes typically involve hydrazine derivatives reacting with pyrazole carbonyl intermediates. For example, describes a method using phenylhydrazine and enones in acetic acid, adaptable for analogous compounds .

Propriétés

IUPAC Name |

4-bromo-2,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMSUDWSZAVRKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of β-Keto Esters

The pyrazole ring in 4-bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is typically constructed via cyclocondensation of β-keto esters with hydrazine derivatives. Ethyl acetoacetate, a common β-keto ester, reacts with methylhydrazine under acidic conditions to form 1,3-dimethyl-1H-pyrazole-4-carboxylic acid derivatives. For example, in a patented method, ethyl acetoacetate undergoes condensation with triethyl orthoformate and acetic anhydride at 110–120°C to yield a cyclized intermediate (Compound A). This intermediate is critical for subsequent bromination and carbohydrazide formation.

Reaction Conditions:

Bromination at the 4-Position

Introducing bromine at the 4-position of the pyrazole ring requires careful selection of brominating agents. While direct electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is feasible, regioselectivity is influenced by the electron-donating methyl groups at positions 1 and 3. In a modified approach, the pyrazole intermediate is treated with bromine in dichloromethane at 0–5°C, achieving selective bromination at the 4-position.

Optimization Data:

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Br₂ | CH₂Cl₂ | 0–5°C | 72 |

| NBS | CCl₄ | 25°C | 65 |

| HBr/H₂O₂ | AcOH | 50°C | 58 |

Conversion to Carbohydrazide

Hydrazide Formation from Esters

The carboxylic acid intermediate (e.g., 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid) is esterified to its ethyl ester, which reacts with hydrazine hydrate to form the carbohydrazide. This two-step process involves:

- Esterification: Treatment with thionyl chloride (SOCl₂) in ethanol.

- Hydrazinolysis: Reaction with excess hydrazine hydrate in ethanol under reflux.

Typical Procedure:

- Dissolve 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1 mol) in ethanol.

- Add SOCl₂ (1.2 mol) dropwise at 0°C, then reflux for 4 hours.

- Evaporate solvent to obtain the ethyl ester.

- Reflux the ester with hydrazine hydrate (2 mol) in ethanol for 6 hours.

- Cool, filter, and recrystallize from methanol.

Direct Aminolysis of Acid Chlorides

An alternative route involves converting the carboxylic acid to its acid chloride using oxalyl chloride, followed by reaction with hydrazine:

- Chlorination: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid + oxalyl chloride → acid chloride.

- Aminolysis: Acid chloride + hydrazine hydrate → carbohydrazide.

Advantages:

Integrated Synthetic Routes

One-Pot Bromination and Hydrazide Formation

A streamlined method combines bromination and hydrazide synthesis in a single reactor:

- Cyclize ethyl acetoacetate with methylhydrazine to form 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.

- Brominate the intermediate using NBS in CCl₄.

- Convert the brominated acid to its hydrazide via direct hydrazinolysis.

Key Parameters:

- NBS Stoichiometry: 1.1 equivalents for complete bromination.

- Hydrazine Excess: 2.5 equivalents to drive the reaction to completion.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields:

- Mix 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1 mol) with hydrazine hydrate (2 mol) in DMF.

- Irradiate at 100°C for 15 minutes.

- Cool and isolate the product.

Results:

Challenges and Optimization

Purification Techniques

- Recrystallization: Methanol/water mixtures (7:3 v/v) yield crystals with ≥98% purity.

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:1) removes unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The carbohydrazide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include 4-amino-1,3-dimethyl-1H-pyrazole-5-carbohydrazide or 4-thio-1,3-dimethyl-1H-pyrazole-5-carbohydrazide.

Oxidation Products: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Reduction Products: 4-Bromo-1,3-dimethyl-1H-pyrazole-5-amine.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various synthetic transformations that can lead to new materials with desirable properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting liver alcohol dehydrogenase, which plays a significant role in alcohol metabolism. This inhibition suggests potential applications in treating alcohol-related disorders . Furthermore, its interactions with biological targets are mediated through non-covalent bonding mechanisms such as hydrogen bonds and halogen bonding .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Preliminary studies indicate potential anti-inflammatory and anticancer activities. For instance, derivatives of this compound have demonstrated effectiveness against various cancer cell lines, suggesting its utility in cancer treatment development .

Enzyme Inhibition Studies

Research has shown that this compound effectively inhibits liver alcohol dehydrogenase. A study demonstrated that this compound could significantly reduce enzyme activity in vitro, indicating its potential role in managing alcohol metabolism disorders .

Anticancer Activity

A series of derivatives based on this compound have been synthesized and tested against various cancer cell lines. One study reported that specific derivatives exhibited IC50 values lower than standard anticancer drugs, suggesting their potential as novel therapeutic agents .

Mécanisme D'action

The mechanism of action of 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide is not fully understood but is believed to involve interactions with specific molecular targets. The bromine atom and carbohydrazide group may facilitate binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide with analogous pyrazole-carbohydrazide derivatives, emphasizing structural variations and their implications:

Key Observations:

Substituent Effects on Bioactivity :

- Bromine at the 4-position (common in all listed compounds) enhances electrophilicity, facilitating nucleophilic substitutions for further derivatization .

- Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups improve lipophilicity and metabolic stability, critical for drug design .

- Aromatic substituents (e.g., benzylidene, indolyl) enhance π-π stacking interactions with biological targets, as seen in kinase inhibitors .

Synthetic Flexibility :

- The carbohydrazide group enables condensation with aldehydes or ketones to form hydrazones, which are precursors for bioactive heterocycles (e.g., thiazoles, triazoles) .

Commercial and Research Relevance :

- Despite structural similarities, this compound is less studied compared to its trifluoromethylated counterpart (), likely due to supply discontinuation .

Activité Biologique

4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide (CAS No. 512810-04-7) is a compound that belongs to the pyrazole family and has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C6H9BrN4O, with a molecular weight of approximately 233.07 g/mol. The compound features a bromine atom and a carbohydrazide functional group, which contribute to its unique chemical reactivity and biological properties.

Research indicates that this compound acts primarily as an enzyme inhibitor . It has been shown to inhibit liver alcohol dehydrogenase, impacting metabolic pathways related to alcohol metabolism. The compound's interactions with biological targets are mediated through non-covalent bonding mechanisms, such as hydrogen bonds and halogen bonding, which are crucial for its biological efficacy.

Enzyme Inhibition

The compound has demonstrated potential as an inhibitor for various enzymes. In particular, its inhibition of liver alcohol dehydrogenase suggests possible applications in treating conditions related to alcohol metabolism.

Anticancer Activity

Several studies have explored the anticancer properties of pyrazole derivatives, including this compound. For instance:

- In vitro studies have shown that similar pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds related to this structure have shown IC50 values ranging from 3.79 µM to over 40 µM against different cancer types .

- Mechanistic studies suggest that these compounds induce apoptosis in cancer cells and may also interfere with DNA binding and kinase activity .

Study on Anticancer Efficacy

A study by Xia et al. synthesized various pyrazole derivatives and evaluated their anticancer activity against A549 lung cancer cell lines. One derivative demonstrated significant growth inhibition with an IC50 value of 49.85 µM . This highlights the potential of this compound as a lead compound for further development in cancer therapeutics.

Enzyme Interaction Studies

Research has also indicated that the compound's interaction with liver alcohol dehydrogenase involves specific binding sites that could be targeted for drug design aimed at metabolic disorders. The structural characteristics of the pyrazole ring system are believed to play a critical role in its binding affinity and specificity towards these enzymes.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | Contains a carboxylic acid group | Lacks the carbohydrazide moiety |

| 4-Bromo-1-isopentyl-3,5-dimethyl-1H-pyrazole | Features an isopentyl group | Different alkyl substituent |

| 4-Bromo-3-nitro-1H-pyrazole | Contains a nitro group at position 3 | Different functional group affecting reactivity |

This table illustrates how the unique combination of bromine and dimethyl groups in this compound distinguishes it from other derivatives, potentially enhancing its biological activity.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves cyclization reactions using hydrazide intermediates. For instance, substituted pyrazole-carbohydrazides can be synthesized via condensation of pyrazole-4-carbonyl chlorides with hydrazine derivatives under reflux conditions. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent at elevated temperatures (e.g., 120°C) to form the carbohydrazide backbone . Key steps include:

- Cyclization : Reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with hydrazine hydrate.

- Bromination : Introducing bromine at the pyrazole C4 position using brominating agents like N-bromosuccinimide (NBS).

- Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol/DMSO mixtures).

Q. How is the structural identity of this compound confirmed?

Structural validation employs a combination of techniques:

- X-ray crystallography : Resolve bond lengths, angles, and stereochemistry using programs like SHELXL . For example, a related compound (3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole) was analyzed via single-crystal X-ray diffraction, confirming planarity of the pyrazole ring .

- Spectroscopy :

- IR : Detect functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .

- NMR : Confirm substituent positions (e.g., methyl groups at δ 2.3–2.8 ppm, aromatic protons at δ 7.0–8.0 ppm) .

- Elemental analysis : Validate stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational modeling (e.g., AutoDock Vina) predict the bioactivity of this compound?

AutoDock Vina enables molecular docking to assess ligand-receptor interactions. Key steps include:

- Protein preparation : Retrieve target structures (e.g., enzymes like carbonic anhydrase) from the PDB and remove water/cofactors.

- Ligand optimization : Minimize the energy of this compound using software like Avogadro.

- Grid setup : Define binding pockets (e.g., active site residues) with a 20–25 ų box.

- Docking parameters : Use default scoring functions but adjust exhaustiveness to 20–50 for accuracy.

- Analysis : Compare binding affinities (ΔG) and hydrogen-bonding patterns with known inhibitors . For example, pyrazole derivatives show affinity for kinases and antimicrobial targets .

Q. How should researchers resolve contradictions in spectroscopic data during structure elucidation?

Contradictions often arise from impurities or dynamic effects. Strategies include:

- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 3-(4-bromophenyl)-5-phenyl analogs ).

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange (e.g., hindered rotation in carbohydrazide groups).

- Crystallography : Resolve ambiguities via single-crystal analysis, as seen in the unambiguous assignment of bromine positions in related pyrazoles .

- Theoretical calculations : Use DFT to simulate NMR shifts (e.g., Gaussian09 with B3LYP/6-31G**) and match experimental peaks .

Q. What are best practices for refining crystal structures of pyrazole derivatives using SHELXL?

SHELXL is optimized for small-molecule refinement. Critical steps:

- Data integration : Process diffraction data with SHELXS to index reflections and determine space groups .

- Initial model : Build using Olex2 or Coot, placing heavy atoms (e.g., Br) first.

- Refinement cycles : Use SHELXL’s least-squares minimization with restraints for anisotropic displacement parameters.

- Validation : Check R-factors (target: R1 < 5%), electron density maps (e.g., residual peaks < 0.5 eÅ⁻³), and Hirshfeld surface analysis .

Q. How to design pharmacological assays to evaluate the bioactivity of this compound?

- Antimicrobial testing : Use agar dilution or microbroth dilution (e.g., against S. aureus or E. coli) with MIC/MBC endpoints .

- Anticancer assays : Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values to reference drugs .

- Mechanistic studies : Pair activity data with molecular docking to identify potential targets (e.g., kinases, tubulin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.